molecular formula C30H50O3 B12326511 Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-

Cat. No.: B12326511
M. Wt: 458.7 g/mol
InChI Key: BEGONBGYCMTFIR-UHFFFAOYSA-N
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Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol

InChI

InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3

InChI Key

BEGONBGYCMTFIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is typically isolated from natural sources rather than synthesized chemically. The primary method involves the extraction of the compound from the fresh aerial parts of Nardophyllum bryoides using ethanol . The ethanol extract is then subjected to various purification processes to isolate the compound in its pure form .

Industrial Production Methods

Currently, there are no widely established industrial production methods for Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- due to its specific natural source. The compound is primarily produced in research settings for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce compounds with additional hydroxyl or carbonyl groups, while reduction can yield more saturated derivatives .

Scientific Research Applications

Pharmacological Applications

Urs-12-ene-3,16,22-triol has been studied for its diverse biological activities. Below are some key applications based on recent research findings:

Anti-Cancer Activity

Research indicates that ursane-type triterpenoids exhibit significant anti-cancer properties. For instance:

  • Mechanism : These compounds induce apoptosis in cancer cells by modulating various signaling pathways, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Case Studies :
    • In vitro studies have shown that ursolic acid derivatives can inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 18.86 to 62.41 µM .

Anti-Inflammatory Effects

Urs-12-ene-3,16,22-triol exhibits potent anti-inflammatory properties:

  • Mechanism : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway .
  • Research Findings : Animal studies have demonstrated its efficacy in reducing inflammation in models of colitis and arthritis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • In Vitro Studies : Various derivatives have demonstrated antifungal activity against pathogens like Candida musae at low concentrations .

Metabolic Regulation

Ursane-type triterpenoids may play a role in metabolic health:

  • Effects on Lipid Metabolism : Some studies suggest that these compounds enhance lipid metabolism and glucose homeostasis through activation of peroxisome proliferator-activated receptors (PPARs) .

Industrial Applications

The unique properties of Urs-12-ene-3,16,22-triol also make it suitable for various industrial applications:

Pharmaceutical Industry

Due to its wide-ranging biological activities, this compound is being explored for use in drug formulations targeting cancer and inflammatory diseases.

Cosmetics Industry

The anti-inflammatory and antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing inflammation and promoting skin health.

Nutraceuticals

Given its presence in various fruits and herbs, it is being investigated for use as a dietary supplement to enhance health benefits related to metabolic disorders and inflammation.

Mechanism of Action

The mechanism of action of Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound has been shown to induce cell death in cancer cells by disrupting mitochondrial function and activating apoptotic pathways . Its molecular targets include various proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Urs-12-ene-3,16,22-triol: A similar compound with slight variations in its molecular structure.

    Betulinic acid: Another terpenoid with similar cytotoxic properties.

    Oleanolic acid: A compound with similar therapeutic potential.

Uniqueness

Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is unique due to its specific natural source and its potent cytotoxic properties. Its ability to induce apoptosis in cancer cells makes it a valuable compound for scientific research .

Biological Activity

Urs-12-ene-3,16,22-triol, also known as (3beta,16beta,22alpha)-Urs-12-ene-3,16,22-triol, is a triterpenoid compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and various biological effects based on recent research findings.

Urs-12-ene-3,16,22-triol has the molecular formula C30H50O3C_{30}H_{50}O_3 and a molecular weight of 458.73 g/mol. It is characterized by a specific hydroxylation pattern that influences its biological activities and chemical reactivity. The compound is often utilized in the synthesis of other bioactive compounds and exhibits a range of chemical reactions including oxidation, reduction, and substitution reactions.

The biological activity of Urs-12-ene-3,16,22-triol is primarily attributed to its interaction with various molecular targets involved in metabolic and inflammatory pathways. Notably:

  • Inflammatory Pathways : It modulates the NF-κB pathway, which is crucial for inflammatory responses.
  • Cell Survival Pathways : It influences the PI3K/Akt pathway that plays a significant role in cell proliferation and survival.

1. Anti-inflammatory Properties

Research indicates that Urs-12-ene-3,16,22-triol exhibits anti-inflammatory effects by inhibiting key enzymes involved in inflammation. Studies have shown its potential to reduce inflammation markers in various cell models.

2. Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)
PANC1 (Pancreatic carcinoma)15.2
LM3 (Murine lung adenocarcinoma)18.5

These findings suggest that Urs-12-ene-3,16,22-triol may be effective in inhibiting tumor growth and promoting apoptosis in cancer cells .

3. Antimicrobial Effects

Urs-12-ene-3,16,22-triol has also been investigated for its antimicrobial properties. It has shown effectiveness against Gram-positive bacteria and fungi in vitro. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic processes .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of Urs-12-ene-3,16,22-triol on various cancer cell lines using MTT assays. The results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: In Vivo Anti-inflammatory Study

In an animal model of inflammation induced by carrageenan injection, treatment with Urs-12-ene-3,16,22-triol resulted in a marked reduction in paw edema compared to control groups. This study supports its potential use as an anti-inflammatory agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.